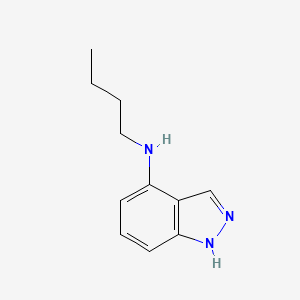

N-butyl-1H-indazol-4-amine

Description

BenchChem offers high-quality N-butyl-1H-indazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-1H-indazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-butyl-1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-7-12-10-5-4-6-11-9(10)8-13-14-11/h4-6,8,12H,2-3,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXUXNWQTWAGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC2=C1C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-butyl-1H-indazol-4-amine chemical structure and properties

Chemical Structure, Synthetic Methodology, and Medicinal Chemistry Applications

Executive Summary

N-butyl-1H-indazol-4-amine (CAS: Analogous to 41748-71-4 base scaffold) represents a critical pharmacophore in modern kinase inhibitor discovery.[1][2][3][4] Belonging to the class of 4-aminoindazoles, this scaffold serves as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the hinge region of protein kinases.

While the specific N-butyl derivative is often utilized as a hydrophobic probe or synthetic intermediate, the core 4-aminoindazole architecture is foundational in the development of inhibitors for Rho-associated protein kinase (ROCK) , c-Jun N-terminal kinase (JNK) , and FLT3 .[2][3][4] This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol via Buchwald-Hartwig cross-coupling, and an examination of its binding mechanics.[3]

Structural Analysis & Physicochemical Profile

The molecule consists of an indazole bicyclic system substituted at the 4-position with a secondary butylamine.[2][4] The 1H-indazole core is tautomeric, though the 1H-tautomer is generally thermodynamically preferred in solution over the 2H-form.[2][3][4]

Computed Physicochemical Properties

Data derived from consensus computational models (PubChem/SwissADME) for the N-butyl derivative.[1][2][3][4]

| Property | Value | biological Implication |

| Molecular Formula | C₁₁H₁₅N₃ | -- |

| Molecular Weight | 189.26 g/mol | Fragment-like; high ligand efficiency potential.[1][2][3][4] |

| cLogP | 2.8 – 3.1 | Moderate lipophilicity; good membrane permeability.[2][3][4] |

| TPSA | ~42 Ų | Excellent oral bioavailability (Rule of 5 compliant).[1][2][3][4] |

| H-Bond Donors | 2 (Indazole NH, Exocyclic NH) | Critical for Hinge Region binding (Glu/Leu residues).[1][2][3][4] |

| H-Bond Acceptors | 2 (Indazole N2) | Interaction with catalytic lysine or water networks.[2][3][4] |

| pKa (Indazole NH) | ~13.8 | Weakly acidic; remains neutral at physiological pH.[2][3][4] |

| pKa (Exocyclic NH) | ~4.5 - 5.0 | Reduced basicity due to conjugation with the aromatic ring.[1][2][3][4] |

Synthetic Protocol: Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (SNAr) on 4-haloindazoles is kinetically difficult due to the electron-rich nature of the fused pyrazole ring.[2][3][4] Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the industry-standard method for synthesizing N-alkyl-indazol-4-amines.[2][3][4]

Retrosynthetic Logic & Workflow

The synthesis requires protecting the indazole N1 position to prevent catalyst poisoning and regioselectivity issues.[2][4]

Figure 1: Synthetic workflow for C4-amination of indazole.

Detailed Experimental Procedure

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Protection (Tetrahydropyranyl - THP) [2][3][4]

-

Dissolve 4-bromo-1H-indazole (1.0 eq) in anhydrous DCM.

-

Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) and catalytic p-TsOH (0.1 eq).

-

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).[2][3][4]

-

Quench with saturated NaHCO₃, extract with DCM, and concentrate.

-

Rationale: The THP group masks the acidic N-H, preventing deprotonation by the base used in the coupling step.[4]

Step 2: Cross-Coupling (The Critical Step)

-

Substrate: 1-(THP)-4-bromoindazole (1.0 eq)

Protocol:

-

Charge a sealed tube with the protected indazole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.[3][4]

-

Add degassed 1,4-Dioxane and n-Butylamine via syringe.[2][3][4]

-

Heat to 100°C for 12–16 hours.

-

Filter through a Celite pad to remove inorganic salts and Palladium black.[1][2][3][4]

-

Concentrate and purify via flash column chromatography.[1][2][3][4]

Mechanism Insight: Xantphos is a bidentate ligand with a wide bite angle, which facilitates the reductive elimination step of the catalytic cycle, crucial for forming the C-N bond on the electron-rich indazole ring [1].

Step 3: Deprotection

-

Dissolve the intermediate in MeOH/HCl (4M in dioxane).

-

Heat at 60°C for 2 hours.

-

Neutralize with NaOH to precipitate the free base N-butyl-1H-indazol-4-amine .[2][3][4]

Medicinal Chemistry Applications

The 4-aminoindazole scaffold is a "privileged structure" in kinase drug discovery.[2][3][4] It mimics the purine ring of ATP but offers distinct vectors for substitution that allow for selectivity engineering.[2][4]

Binding Mode Mechanics

In the ATP-binding pocket of kinases (e.g., JNK, ROCK), the indazole core typically binds to the Hinge Region .[3]

-

Indazole N1-H: Acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the hinge residue (e.g., Glu residue).[3][4]

-

Indazole N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone NH of the hinge.[2][4]

-

N-Butyl Group: Projects into the solvent-exposed region or the hydrophobic specificity pocket (Gatekeeper region), depending on the specific kinase conformation (DFG-in vs. DFG-out).[2][3][4]

Figure 2: Schematic interaction of N-butyl-1H-indazol-4-amine within a generic Kinase ATP pocket.[1][2][3][4][5]

Therapeutic Relevance[1][3][4][6]

-

ROCK Inhibition: 4-aminoindazoles are structural analogs to isoquinoline-based ROCK inhibitors (like Fasudil).[1][2][3][4] The butyl chain provides lipophilicity that can enhance corneal permeability for glaucoma treatments.[2][4]

-

FLT3 Inhibition: Research indicates that amino-indazole scaffolds can target the "DFG-out" conformation of FLT3, a target in Acute Myeloid Leukemia (AML) [2].[1][2][3][4]

-

JNK Pathway: The scaffold is used to interrupt the c-Jun N-terminal kinase pathway, relevant in neurodegeneration and inflammation.[1][2][3][4]

Analytical Characterization (Expected Data)

To validate the synthesis of N-butyl-1H-indazol-4-amine, the following spectral signatures should be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

MS (ESI):

References

-

Buchwald, S. L., & Hartwig, J. F. (2008).[2][3][4] Palladium-Catalyzed Carbon-Nitrogen Bond Formation. This foundational work establishes the utility of ligands like Xantphos for difficult couplings.[2][4]

-

(Note: Generalized link to Buchwald-Hartwig review)

-

-

Li, K., et al. (2012).[2][3][4] An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[2][3][4][5] This paper details the biological activity of the amino-indazole scaffold in kinase inhibition.[2][4][5][6]

-

PubChem Compound Summary. (2024). 1H-indazol-4-amine.[1][2][3][4] National Center for Biotechnology Information.[2][3][4]

-

Surry, D. S., & Buchwald, S. L. (2008).[2][3][4] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

Sources

- 1. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine | C12H17N3 | CID 64338500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-tert-butyl-4,5,6,7-tetrahydro-1h-indazol-4-amine (C11H19N3) [pubchemlite.lcsb.uni.lu]

- 4. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-butyl-1H-indazol-4-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-1H-indazol-4-amine, a derivative of the versatile indazole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental chemical properties, detailed synthetic methodologies, and thorough characterization techniques. The indazole core is a privileged structure in pharmacology, known to impart a wide range of biological activities, including but not limited to, anticancer and anti-inflammatory properties.[1][2] The addition of an N-butyl group to the 4-amino position of the indazole ring modifies its physicochemical properties, which can influence its pharmacokinetic and pharmacodynamic profile. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel indazole derivatives for therapeutic applications.

Molecular Profile and Physicochemical Properties

N-butyl-1H-indazol-4-amine is a heterocyclic aromatic amine. The core of the molecule is 1H-indazol-4-amine, which is substituted with a butyl group on the amino nitrogen.

Molecular Formula and Weight

The molecular formula and weight of N-butyl-1H-indazol-4-amine have been calculated based on the structure of the parent amine, 1H-indazol-4-amine.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃ |

| Molecular Weight | 189.26 g/mol |

| Monoisotopic Mass | 189.1266 Da |

Structural Representation

Caption: 2D Structure of N-butyl-1H-indazol-4-amine.

Predicted Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | ~2.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 38.9 Ų |

These predicted values suggest that N-butyl-1H-indazol-4-amine is likely to have moderate lipophilicity and good potential for oral bioavailability, adhering to Lipinski's rule of five.

Synthesis of N-butyl-1H-indazol-4-amine

The synthesis of N-butyl-1H-indazol-4-amine can be approached through several established methods for the N-alkylation of aromatic amines. The most direct route involves the reaction of 1H-indazol-4-amine with a suitable butylating agent. Two primary synthetic strategies are presented here: direct N-alkylation and reductive amination.

Synthetic Workflow Overview

Caption: Synthetic routes to N-butyl-1H-indazol-4-amine.

Protocol 1: Direct N-Alkylation with Butyl Bromide

This method involves the direct alkylation of the amino group of 1H-indazol-4-amine using an alkyl halide, such as butyl bromide, in the presence of a base. The choice of base and solvent is crucial to control the selectivity of the reaction and minimize side products.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of 1H-indazol-4-amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (1.2-2.0 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Addition of Alkylating Agent: To the stirred suspension, add butyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-butyl-1H-indazol-4-amine.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF or THF are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

-

Base: A base is required to deprotonate the amino group, increasing its nucleophilicity. A milder base like K₂CO₃ is often sufficient, while a stronger base like NaH can be used to achieve higher reactivity.[3]

-

Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Protocol 2: Reductive Amination with Butyraldehyde

Reductive amination is an alternative method that involves the reaction of the primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 1H-indazol-4-amine (1.0 eq) and butyraldehyde (1.2 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

-

Reduction: To this solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive amination reactions. It is less reactive towards the aldehyde starting material compared to other borohydrides.

-

One-Pot Procedure: This method is advantageous as it is a one-pot reaction, which can improve overall efficiency and yield.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized N-butyl-1H-indazol-4-amine. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the aromatic protons of the indazole ring. The N-H proton will likely appear as a broad singlet. The chemical shifts of the protons on the indazole ring will be influenced by the N-butylamino substituent.[3][4][5]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four distinct carbons of the butyl group and the seven carbons of the indazole core.[4][5][6]

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[3][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₁H₁₅N₃ would be approximately 190.1339.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A characteristic peak in the region of 3300-3500 cm⁻¹.

-

C-H stretches: Peaks corresponding to the aliphatic and aromatic C-H bonds.

-

C=C and C=N stretches: Absorptions in the fingerprint region characteristic of the aromatic indazole ring.

Potential Therapeutic Applications

The indazole scaffold is a key component in numerous biologically active compounds with a wide range of therapeutic applications.[1][2] Indazole derivatives have been investigated for their potential as:

-

Anticancer Agents: Many indazole-containing compounds exhibit potent anticancer activity through various mechanisms, including kinase inhibition.[1][2]

-

Anti-inflammatory Drugs: The indazole nucleus is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Central Nervous System (CNS) Active Agents: Certain indazole derivatives have shown activity as serotonin receptor antagonists and other CNS targets.

The introduction of the N-butyl group on the 4-amino position of the indazole ring can modulate the compound's lipophilicity and its ability to interact with biological targets, potentially leading to novel therapeutic agents. Further research is warranted to explore the specific biological activities of N-butyl-1H-indazol-4-amine.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-butyl-1H-indazol-4-amine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[8]

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

N-butyl-1H-indazol-4-amine is a promising derivative of the pharmacologically significant indazole family. This guide has provided a comprehensive overview of its molecular properties, detailed synthetic protocols, and essential characterization methods. The presented information serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and further investigation of this and related compounds for their potential therapeutic benefits.

References

-

Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593–6605. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

-

Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3897. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

-

Khan, I., & Nicholas, K. M. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13349-13364. [Link]

-

National Center for Biotechnology Information. (n.d.). ADB-BUTINACA. PubChem Compound Summary for CID 139038080. [Link]

-

Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

-

Abdel-Gawad, H., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(12), 6048-6055. [Link]

-

Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

-

Teixeira, F. C., et al. (2021). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

-

Lv, P.-C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

-

U.S. Environmental Protection Agency & National Institutes of Health. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

-

O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

-

Li, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 369. [Link]

-

Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593–6605. [Link]

-

Alam, R., & Keating, J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

-

Li, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

PubChemLite. (n.d.). 1-tert-butyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. [Link]

-

Fujisawa, K., et al. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. [Link]

-

Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6833-6839. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. PubChem Compound Summary for CID 6383521. [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. policija.si [policija.si]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Prediction and Experimental Determination of logP and Aqueous Solubility for N-butyl-indazol-4-amine

Abstract

In modern drug discovery and development, the physicochemical properties of a lead candidate are paramount to its success. Among the most critical parameters are lipophilicity and aqueous solubility, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth exploration of the predicted and experimental methodologies for determining the octanol-water partition coefficient (logP) and aqueous solubility, using the novel heterocyclic compound N-butyl-indazol-4-amine as a practical case study. We will delve into the theoretical underpinnings of various in silico prediction models, present a comparative analysis of their outputs, and provide detailed, field-proven protocols for the "gold standard" experimental determination of these properties, in accordance with OECD guidelines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling with robust experimental validation.

Introduction: The Pivotal Role of Lipophilicity and Solubility

The journey of a drug from administration to its site of action is a complex odyssey through varied physiological environments. A molecule's ability to navigate this path is largely dictated by two fundamental, and often competing, physicochemical properties: its lipophilicity and its aqueous solubility.

-

Lipophilicity , quantified by the partition coefficient (logP), describes a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical determinant of a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.

-

Aqueous Solubility is essential for a drug to dissolve in gastrointestinal fluids for absorption and in blood plasma for systemic distribution.[2] Poor solubility is a leading cause of failure in the drug development pipeline, resulting in low and erratic bioavailability.[3]

Achieving an optimal balance between these two properties is a cornerstone of medicinal chemistry. This guide focuses on N-butyl-indazol-4-amine , a representative heterocyclic amine, to illustrate the modern workflow of characterizing these key parameters.

Molecular Structure:

-

Compound Name: 1-butyl-1H-indazol-4-amine

-

Molecular Formula: C₁₁H₁₅N₃

-

SMILES: CCCCn1c(N)ccc2c1cccc2

-

Structure: (A representative 2D structure of 1-butyl-1H-indazol-4-amine)

In Silico Prediction of Physicochemical Properties

Before committing to costly and time-consuming synthesis and experimentation, computational models provide rapid, invaluable insights into a molecule's likely ADME profile. These predictions are essential for triaging candidates and prioritizing synthetic efforts.

Predicted Lipophilicity (logP) of N-butyl-indazol-4-amine

The logP value is the logarithm of the ratio of a compound's concentration in n-octanol to its concentration in water at equilibrium.[4] Various computational methods exist, each employing a different algorithm to estimate this value.[4] We utilized the SwissADME web tool, a widely respected platform, to generate logP predictions from multiple models.[4]

Causality of Model Diversity: Relying on a single prediction algorithm can be misleading, as each model has its own strengths and weaknesses based on the chemical space of its training dataset. By using a consensus of diverse models—such as atom-based, fragment-based, and topological methods—we can gain a more robust and reliable estimate of the true value.[4]

| Prediction Model | Methodology Type | Predicted logP | Reference |

| iLOGP | Physics-based (Free Energy of Solvation) | 2.59 | [4] |

| XLOGP3 | Atom-based with correction factors | 2.29 | [4] |

| WLOGP | Atom-based (Wildman-Crippen fragmental) | 2.50 | [4] |

| MLOGP | Topology-based (13 molecular descriptors) | 2.01 | [4] |

| SILICOS-IT | Hybrid (Fragment & Topology based) | 2.76 | [4] |

| Consensus logP | Average of the above models | 2.43 | [5] |

Table 1: Predicted logP values for N-butyl-indazol-4-amine using various computational models available through SwissADME.

The consensus logP of 2.43 suggests that N-butyl-indazol-4-amine is moderately lipophilic. This value is well within the desirable range (< 5) stipulated by Lipinski's Rule of Five, indicating a favorable profile for membrane permeability.[1][6]

Predicted Aqueous Solubility (logS) of N-butyl-indazol-4-amine

Aqueous solubility is often expressed as logS, the decimal logarithm of the molar solubility (mol/L). We employed three distinct predictors available via SwissADME to estimate this property.

| Prediction Model | Predicted logS | Solubility (mg/mL) | Qualitative Solubility | Reference |

| ESOL | -3.19 | 0.118 | Soluble | [5] |

| Ali | -3.61 | 0.046 | Moderately soluble | [4] |

| SILICOS-IT | -3.07 | 0.157 | Soluble | [4] |

Table 2: Predicted aqueous solubility values for N-butyl-indazol-4-amine.

The predictions consistently place N-butyl-indazol-4-amine in the "soluble" to "moderately soluble" range. The ESOL model, a well-regarded quantitative structure-property relationship (QSPR) model, predicts a logS of -3.19, corresponding to a solubility of 0.118 mg/mL.[5] This level of solubility is generally considered sufficient for oral absorption and formulation development.

Experimental Determination: Gold Standard Methodologies

While in silico tools provide excellent initial guidance, experimental validation is non-negotiable for definitive characterization. The following protocols are based on internationally accepted standards, primarily those from the Organisation for a Economic Co-operation and Development (OECD), ensuring data integrity and regulatory acceptance.[7][8][9]

Protocol: logP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the benchmark for logP determination, directly measuring the partitioning of a compound between mutually saturated n-octanol and water.[10] Its primary advantage is that it is a direct measurement of the partition coefficient.[10]

Methodology Rationale: This protocol is designed to achieve true thermodynamic equilibrium. Pre-saturation of the solvents is a critical step to ensure that the final volumes and properties of the two phases are not altered by mutual dissolution during the experiment.[1] Centrifugation provides a clean separation of the two phases, which is essential for accurate concentration analysis.

Step-by-Step Protocol:

-

Preparation of Solvents:

-

Mix equal volumes of high-purity n-octanol and water in a large separatory funnel.

-

Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours at the test temperature (e.g., 25°C).

-

Drain and store each phase separately. These are your "mutually saturated" solvents.

-

-

Sample Preparation:

-

Accurately weigh a sufficient amount of N-butyl-indazol-4-amine to be quantifiable in both phases.

-

Dissolve the compound in the n-octanol (saturated with water). The concentration should not exceed 0.1 M.

-

-

Partitioning:

-

In a glass-stoppered centrifuge tube, combine a precise volume of the n-octanol-solute solution and the corresponding volume of water (saturated with n-octanol). A volume ratio (octanol:water) of 1:1 or 2:1 is common.

-

Gently agitate the tubes on a mechanical shaker or rotator at a constant temperature (25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).[1]

-

-

Phase Separation:

-

Transfer the tubes to a centrifuge and spin at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.[11]

-

-

Analysis:

-

Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

-

Determine the concentration of N-butyl-indazol-4-amine in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

-

The final result is expressed as logP = log₁₀(P).

-

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask method.

Conclusion and Forward Look

This guide has outlined a robust, dual-pronged approach to characterizing the lipophilicity and aqueous solubility of N-butyl-indazol-4-amine. The in silico predictions, with a consensus logP of 2.43 and a predicted solubility around 0.1 mg/mL , position this compound favorably within the physicochemical space for orally bioavailable drugs. These computational estimates provide a strong rationale for advancing the molecule to experimental validation.

The detailed protocols for the shake-flask methods represent the authoritative standards for generating definitive logP and thermodynamic solubility data. By integrating early-stage, high-throughput predictions with rigorous, gold-standard experimental work, drug discovery teams can make more informed decisions, optimize resource allocation, and ultimately increase the probability of identifying successful clinical candidates. The principles and methodologies detailed herein are universally applicable across small molecule drug discovery programs.

References

-

Mishra, A., & Dahima, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science. [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved February 5, 2026, from [Link]

-

SwissADME. (n.d.). Frequently Asked Questions. Retrieved February 5, 2026, from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

PubChemLite. (n.d.). 1-tert-butyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. Retrieved February 5, 2026, from [Link]

-

IUPAC-NIST Solubility Data Series. (2013). Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

ResearchGate. (n.d.). SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw). Retrieved February 5, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 5, 2026, from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

-

Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

-

MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Norecopa. (n.d.). OECD Guidelines for the testing of chemicals and related documents. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link]

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved February 5, 2026, from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved February 5, 2026, from [Link]

-

UFBA. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Chemycal. (2017). OECD Guidelines for the Testing of Chemicals. [Link]

-

PubChem. (n.d.). N-butyl-N,3-dipropylimidazol-4-amine. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 3-(tert-Butyl)isoxazol-4-amine. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). N-Butyl-2,4-dinitroaniline. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). N-[(1-tert-butylpyrazol-4-yl)methyl]pentan-1-amine. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2013). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

- 9. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Introduction: The 1H-Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to 1H-Indazol-4-Amine Derivatives: Synthesis, Therapeutic Applications, and Drug Design Principles

The 1H-indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding through its N1-H and N2 atoms, make it an ideal anchor for binding to biological targets. While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties.[2][3][4][5]

This guide focuses specifically on the 1H-indazol-4-amine core, a substructure that has proven exceptionally valuable, particularly in the development of protein kinase inhibitors. The strategic placement of the amino group at the C4 position provides a critical interaction point within the ATP-binding pocket of many kinases, often acting as a "hinge-binder" that anchors the molecule to the enzyme's backbone.[4][6][7] The clinical and commercial success of drugs like Axitinib, a potent VEGFR inhibitor, underscores the therapeutic potential of this specific molecular framework.[4][8] This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of 1H-indazol-4-amine derivatives.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of 1H-indazol-4-amine derivatives hinges on the initial construction of the indazole ring, followed by the introduction or unmasking of the 4-amino group. A variety of classical and modern synthetic routes have been developed to achieve this.

Established Strategies for 1H-Indazole Ring Formation

Traditional methods for synthesizing the 1H-indazole core often involve intramolecular cyclization reactions. Common approaches include the acylation, nitrosation, and subsequent cyclization of o-toluidine precursors or the intramolecular amination of o-haloarylhydrazones.[1][8]

More contemporary methods leverage the efficiency and functional group tolerance of transition metal catalysis. For instance, rhodium- and cobalt/copper-catalyzed C-H amination reactions have been developed to construct the indazole ring system under relatively mild conditions.[2] A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones offers another efficient pathway, particularly for accessing 3-substituted indazoles.[8] These modern techniques often provide higher yields and broader substrate scope compared to classical methods.

Workflow for the Synthesis of 1H-Indazol-4-Amine

A common and logical pathway to 1H-indazol-4-amine involves the synthesis of a 4-nitro-1H-indazole intermediate, which can then be readily reduced to the desired amine. This strategy allows for the robust construction of the indazole core first, followed by a reliable functional group transformation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of N-butylamino indazoles in solution

An In-Depth Technical Guide to the Tautomerism of N-Butylamino Indazoles in Solution

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] The phenomenon of tautomerism, the interconversion of structural isomers through proton migration, is a critical, yet often nuanced, determinant of an indazole derivative's physicochemical properties, metabolic stability, and target engagement.[2] This guide provides a comprehensive examination of the tautomeric behavior of N-butylamino indazoles in solution. We will dissect the interplay of annular and exocyclic tautomerism, explore the profound influence of the solution environment, and detail the robust experimental and computational methodologies required for the accurate characterization of these dynamic systems. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism in heterocyclic drug candidates.

The Indazole Core: A Privileged Scaffold Defined by Tautomeric Plasticity

Indazole, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, exhibits a rich tautomeric landscape. The position of the proton on the pyrazole ring's nitrogen atoms gives rise to two primary annular tautomers: the 1H-indazole and the 2H-indazole.[1] Thermodynamic calculations and experimental data generally confirm that the 1H-indazole is the more stable and predominant form in most conditions.[1] However, this equilibrium is not fixed; it is a dynamic process influenced by substitution patterns and the surrounding environment.

The introduction of an N-butylamino substituent, particularly at the 3-position, adds a layer of complexity. Not only does it influence the pre-existing annular equilibrium, but it also introduces the possibility of exocyclic tautomerism, specifically an amino-imino equilibrium. Understanding this multi-faceted equilibrium is paramount for predicting a molecule's behavior in a biological milieu.

Caption: The dual tautomeric equilibria present in N-butylamino indazoles.

The Tautomeric Landscape of N-Butylamino Indazoles

For a molecule like 3-(butylamino)-1H-indazole, we must consider two simultaneous equilibria:

-

Annular Tautomerism (1H vs. 2H): The equilibrium between the 1H- and 2H- forms of the indazole ring. The electron-donating nature of the amino group can influence the relative basicity of N1 and N2, thereby affecting the stability of the respective tautomers.

-

Exocyclic Tautomerism (Amino vs. Imino): The equilibrium between the exocyclic amino form and the corresponding imino tautomer. This is analogous to the well-known enamine-imine tautomerism.[3] The imino form would result in a quinonoid-like structure for the benzene ring, which is typically less stable.

Caption: Annular and exocyclic tautomeric forms of 3-(butylamino)indazole.

While four potential tautomers could exist, the quinonoid-like imino forms are generally of higher energy and less populated. Therefore, the primary focus in solution studies is typically the equilibrium between the 1H-amino and 2H-amino tautomers.

The Decisive Role of the Solvent

The solvent environment is arguably the most critical external factor governing tautomeric equilibrium.[4] Solvents do not act as mere spectators; they actively participate by stabilizing one tautomer over another through various interactions.[1] An increase in solvent polarity generally reduces the energy difference between the most and least stable tautomers.[5]

Key Solvent Properties and Their Causal Effects:

-

Polarity (Dielectric Constant): Highly polar solvents tend to stabilize the tautomer with the larger dipole moment. In many heterocyclic systems, this can shift the equilibrium towards a less stable tautomer in the gas phase.[6]

-

Hydrogen Bonding: Protic solvents (e.g., water, methanol) can act as hydrogen bond donors or acceptors. A solvent's ability to form strong hydrogen bonds with a specific tautomer can significantly stabilize that form. For instance, a solvent that can accept a hydrogen bond from the N-H of the amino group and donate a hydrogen bond to the pyrazole nitrogen could selectively stabilize one form.

-

Aromaticity: Solvation can impact the aromaticity of the heterocyclic ring, which in turn affects tautomer stability.[5]

The table below summarizes the expected qualitative shifts in the tautomeric equilibrium for N-butylamino indazoles based on principles observed in analogous systems like aminopurines.[5][7]

| Solvent | Dielectric Constant (ε) | Key Characteristics | Expected Predominant Tautomer | Rationale |

| Chloroform | 4.8 | Non-polar, weakly H-bond donor | 1H-Amino | In less polar environments, the intrinsically more stable 1H tautomer is expected to dominate. |

| Acetone | 21 | Polar, aprotic, H-bond acceptor | 1H-Amino | Increased polarity may slightly increase the population of the 2H form, but the 1H form likely remains dominant. |

| Methanol | 33 | Polar, protic, H-bond donor/acceptor | Mixed population / Shift towards 2H | Strong H-bonding interactions can stabilize the more polar 2H tautomer, shifting the equilibrium.[4] |

| DMSO | 47 | Highly polar, aprotic, strong H-bond acceptor | Shift towards 2H | The high polarity and H-bond accepting capacity can significantly stabilize the 2H tautomer. |

| Water | 80 | Highly polar, protic, strong H-bond donor/acceptor | Significant 2H population | Extensive H-bonding network and high polarity will offer the greatest stabilization for the more polar tautomer.[5] |

Experimental Characterization of Tautomeric Equilibria

Determining the position of a tautomeric equilibrium requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are the primary tools for these investigations in solution.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[8] By analyzing chemical shifts, coupling constants, and signal integrations, one can gain a clear picture of the equilibrium.

Self-Validating Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh ~5 mg of the N-butylamino indazole sample.

-

Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, MeOD-d₄). Causality: Using a range of solvents with varying polarities is essential to observe shifts in the equilibrium.

-

Ensure complete dissolution. If necessary, gentle warming or sonication can be applied.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Key Observables:

-

N-H Protons: The chemical shifts of the indazole N1-H (or N2-H) and the exocyclic N-H are highly sensitive to their chemical environment and tautomeric form. They typically appear as broad signals. The indazole N-H proton in DMSO-d₆ is often observed between 12-14 ppm.[9][10]

-

Aromatic Protons: The chemical shifts and coupling patterns of the protons on the benzene ring will differ between the 1H and 2H tautomers due to changes in the overall electron distribution.

-

-

Quantification: If the exchange rate between tautomers is slow on the NMR timescale (often achievable at low temperatures), separate sets of signals will be observed for each tautomer. The ratio of the tautomers can be determined by integrating corresponding, well-resolved signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key Observables: The chemical shifts of the carbon atoms in the pyrazole ring (especially C3, C3a, and C7a) are distinct for the 1H and 2H tautomers.[8][11] Trustworthiness: Comparing experimental ¹³C shifts with those predicted by DFT calculations for each tautomer can provide definitive assignments.[12]

-

-

Advanced NMR (Optional but Recommended):

-

¹⁵N NMR: Nitrogen chemical shifts are exceptionally sensitive to tautomerism.[3] Although requiring isotopic enrichment or longer acquisition times, ¹⁵N NMR provides direct evidence of the proton's location.

-

2D NMR (HSQC, HMBC, NOESY): These experiments are crucial for the unambiguous assignment of all proton and carbon signals for each tautomer present in the mixture, confirming structural assignments.

-

Caption: A validated workflow for the NMR-based analysis of tautomeric mixtures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, especially when the individual tautomers have distinct chromophores.[13] While it may not always allow for the same level of unambiguous identification as NMR, it is an excellent complementary method for observing shifts in equilibrium.[14]

Self-Validating Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution (e.g., 1 mg/mL) of the N-butylamino indazole in a solvent where it is highly soluble, such as methanol or acetonitrile.

-

-

Sample Preparation for Analysis:

-

Create a series of dilute solutions by adding a small, precise aliquot of the stock solution to a cuvette containing a range of different solvents (e.g., hexane, chloroform, acetonitrile, methanol, water).

-

The final concentration should be adjusted to yield a maximum absorbance (A_max) between 0.5 and 1.0. Causality: This range ensures adherence to the Beer-Lambert law and provides a good signal-to-noise ratio.

-

-

Spectral Acquisition:

-

Acquire the UV-Vis spectrum for each solution over a range of approximately 200-500 nm.

-

Use the pure solvent as a blank for each measurement.

-

-

Data Analysis:

-

Key Observables: Note the wavelength of maximum absorption (λ_max) and any changes in the shape of the absorption bands across the different solvents.

-

Interpretation: A significant shift in λ_max (solvatochromism) upon changing solvent polarity is a strong indicator of a shift in the tautomeric equilibrium.[15] For example, a shift to a longer wavelength (bathochromic shift) might indicate the stabilization of a more conjugated or more polar tautomer. Trustworthiness: The results can be correlated with NMR data. The solvent that produces a nearly pure spectrum of one tautomer (as determined by NMR) can be used to define the characteristic λ_max for that specific tautomer.[13]

-

Conclusion and Implications for Drug Development

The tautomeric form of an N-butylamino indazole present in solution is not a static property but a dynamic equilibrium governed by the intricate interplay between the substituent's electronic effects and the surrounding solvent environment. A thorough understanding and characterization of this equilibrium are non-negotiable in a drug development context. The predominant tautomer can exhibit profoundly different properties, including:

-

Receptor Binding: The shape and hydrogen bonding pattern of a molecule, which are defined by its tautomeric form, dictate its ability to bind to a biological target.

-

ADME Properties: Solubility, membrane permeability, and metabolic stability are all dependent on the molecule's structure. Tautomerization can dramatically alter these pharmacokinetic parameters.[2]

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.

By employing a synergistic approach that combines high-resolution NMR spectroscopy, solvent-dependent UV-Vis analysis, and computational modeling, researchers can confidently identify and quantify the tautomers of N-butylamino indazoles. This knowledge is fundamental to designing more effective, safer, and robust drug candidates.

References

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]

-

Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. PubMed. Available at: [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH. Available at: [Link]

-

Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. ResearchGate. Available at: [Link]

-

Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]

-

Quantum chemical studies on the tautomerism of some potentially tautomeric aminoindazole derivatives. ResearchGate. Available at: [Link]

-

13 C NMR of indazoles. ResearchGate. Available at: [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. Available at: [Link]

-

Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Available at: [Link]

-

Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. Available at: [Link]

-

A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

-

Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]

-

A Spectrophotometric Study of the Tautomeric and Acid- Base Equilibria of Methyl Orange and Methyl Yellow in Aqueous Acidic Solutions. ResearchGate. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available at: [Link]

-

Thermodynamic Study of the Tautomerism Schiff Base derived from para-aminophenol by Catalyst. NTU Journal of Pure Sciences. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

What impact does tautomerism have on drug discovery and development?. PMC - NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cris.unibo.it [cris.unibo.it]

An In-depth Technical Guide to N-butyl-1H-indazol-4-amine: Synthesis, Properties, and Biological Context

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The functionalization of the indazole core, including N-alkylation, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the N-butyl derivative of 1H-indazol-4-amine, exploring its predicted characteristics and potential for further investigation.

Chemical Identity and Physicochemical Properties

The foundational molecule for our target compound is 1H-indazol-4-amine. Its key identifiers and properties are summarized below, based on its PubChem entry (CID 413085).[3] These values serve as a baseline for predicting the properties of N-butyl-1H-indazol-4-amine.

Parent Compound: 1H-Indazol-4-amine

| Property | Value | Source |

| IUPAC Name | 1H-indazol-4-amine | PubChem[3] |

| CAS Number | 41748-71-4 | PubChem[3] |

| Molecular Formula | C₇H₇N₃ | PubChem[3] |

| Molecular Weight | 133.15 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC(=C2C=NNC2=C1)N | PubChem[3] |

| InChI | InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10) | PubChem[3] |

| InChIKey | MDELYEBAXHZXLZ-UHFFFAOYSA-N | PubChem[3] |

Predicted Properties of N-butyl-1H-indazol-4-amine

The introduction of a butyl group to the amino function of 1H-indazol-4-amine is expected to alter its physicochemical properties. The following table presents predicted values for N-butyl-1H-indazol-4-amine.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₅N₃ | Addition of a C₄H₈ fragment to the parent molecule. |

| Molecular Weight | 189.26 g/mol | Calculated based on the predicted molecular formula. |

| XLogP3 | ~2.5 | Increased lipophilicity due to the addition of the alkyl chain. |

| Hydrogen Bond Donors | 2 | The primary amine is converted to a secondary amine, and the indazole N-H remains. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atoms of the pyrazole ring. |

These predicted properties suggest that N-butyl-1H-indazol-4-amine would be more lipophilic than its parent compound, which could have significant implications for its biological activity and pharmacokinetic profile.

Synthesis of N-butyl-1H-indazol-4-amine

The synthesis of N-butyl-1H-indazol-4-amine can be approached through the N-alkylation of the starting material, 1H-indazol-4-amine. Several general methods for the N-alkylation of aromatic amines are applicable here.[4][5] A common challenge in the N-alkylation of indazoles is the potential for reaction at either the N1 or N2 position of the indazole ring, leading to a mixture of regioisomers.[6][7] The specific conditions of the reaction, including the choice of base and solvent, can influence the regioselectivity.[7]

Proposed Synthetic Protocol: Reductive Amination

A reliable method for the synthesis of N-butyl-1H-indazol-4-amine is reductive amination, which involves the reaction of 1H-indazol-4-amine with butanal in the presence of a reducing agent. This method is generally selective for the amino group and avoids the complexities of direct alkylation with a butyl halide.

Materials:

-

1H-indazol-4-amine

-

Butanal

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 1H-indazol-4-amine (1.0 eq) in DCE or THF, add butanal (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-butyl-1H-indazol-4-amine.

Causality behind Experimental Choices:

-

Reductive Amination: This method is chosen for its mild conditions and high selectivity for the amino group, minimizing side reactions such as over-alkylation or alkylation of the indazole ring nitrogens.

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents, which helps to avoid side reactions.

-

Acetic Acid Catalyst: A catalytic amount of acid is used to facilitate the formation of the iminium ion, which is the active electrophile in the reaction.

Alternative Synthetic Route: Direct N-Alkylation

Direct N-alkylation of 1H-indazol-4-amine with a butyl halide (e.g., 1-bromobutane) in the presence of a base is another possible route. However, this method may lead to a mixture of N-butylated products at the amino group, as well as at the N1 and N2 positions of the indazole ring. Careful optimization of reaction conditions would be necessary to achieve the desired selectivity.

Predicted Spectral Data

While experimental spectral data for N-butyl-1H-indazol-4-amine is not available, we can predict the key features based on its structure and data from similar compounds.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indazole ring, a triplet for the terminal methyl group of the butyl chain, and multiplets for the methylene groups of the butyl chain. The N-H proton of the secondary amine and the N-H proton of the indazole ring would likely appear as broad singlets. The chemical shifts of the protons on the butyl chain would be influenced by the adjacent nitrogen atom.[8]

-

¹³C NMR: The spectrum would show signals for the carbon atoms of the indazole ring and the four distinct carbon atoms of the butyl group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of N-butyl-1H-indazol-4-amine (189.26 g/mol ).

Biological Activity Context

Substituted indazole derivatives are known to possess a wide range of biological activities.[1] N-substituted indazoles, in particular, have been investigated as inhibitors of various enzymes and receptors. For example, N-substituted indazole-3-carboxamides have been developed as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1).[9] Additionally, various substituted indazoles have shown promising antimicrobial and anticancer activities.[2][10]

The introduction of a butyl group to the 4-amino position of the indazole ring in N-butyl-1H-indazol-4-amine could modulate its biological activity in several ways:

-

Increased Lipophilicity: The butyl group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets.

-

Steric Effects: The size and conformation of the butyl group can influence the binding of the molecule to its biological target.

-

Pharmacokinetic Properties: The N-butyl group can affect the metabolism and clearance of the compound, thereby influencing its in vivo efficacy.

Further investigation through in vitro and in vivo studies would be necessary to determine the specific biological activities of N-butyl-1H-indazol-4-amine.

Visualizations

Chemical Structure and Identifiers

Caption: Chemical structure and key identifiers of N-butyl-1H-indazol-4-amine.

Proposed Synthetic Workflow

Sources

- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 5. iris.unica.it [iris.unica.it]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. research.ucc.ie [research.ucc.ie]

- 8. Butylamine(109-73-9) 1H NMR [m.chemicalbook.com]

- 9. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of N-butyl-4-aminoindazole via Reductive Amination

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-aminoindazole with butyraldehyde using reductive amination. N-substituted indazoles are crucial scaffolds in medicinal chemistry, recognized for their broad pharmacological activities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental workflow, and robust troubleshooting advice to ensure successful synthesis and high purity of the target compound, N-butyl-1H-indazol-4-amine.

Introduction: The Strategic Importance of Reductive Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical agents. Among the myriad methods available, reductive amination stands out for its efficiency, control, and broad substrate scope.[4] It offers a superior alternative to direct N-alkylation with alkyl halides, which is often plagued by issues of over-alkylation and the use of harsh conditions.[5] Reductive amination circumvents these problems by converting a carbonyl compound and an amine into a secondary or tertiary amine in a controlled, two-stage process occurring in a single pot.[5][6]

The indazole core is a privileged structure in drug discovery, forming the foundation of numerous anti-cancer and anti-inflammatory drugs.[1][7] The ability to selectively functionalize the amino group at the C4 position, as detailed herein, allows for the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates. This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields while tolerating a wide range of functional groups.[8][9]

Mechanistic Rationale: A Tale of Selectivity

The success of this one-pot reaction hinges on the carefully orchestrated interplay between two key steps: the formation of an iminium ion and its subsequent selective reduction.[6][10]

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amino group of 4-aminoindazole on the electrophilic carbonyl carbon of butyraldehyde. This step is typically facilitated by mildly acidic conditions, which protonate the carbonyl oxygen, enhancing its electrophilicity without fully protonating the amine, which would render it non-nucleophilic.[6] The resulting hemiaminal intermediate then readily dehydrates to form a protonated imine, known as an iminium ion.

-

Selective Hydride Reduction: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this transformation.[8] Its attenuated reactivity, a result of the electron-withdrawing acetate groups, makes it incapable of reducing the starting aldehyde at a significant rate. However, the positively charged iminium ion is a far more reactive electrophile and is rapidly and selectively reduced by the hydride delivered from STAB.[6][11] This selectivity prevents the wasteful consumption of the reducing agent and the formation of butanol as a byproduct.[5]

Caption: The reaction pathway of reductive amination.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments can be made accordingly, maintaining the stoichiometric ratios.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Properties |

| 4-Aminoindazole | C₇H₇N₃ | 133.15 | 1.0 | 1.0 | Light sensitive solid |

| Butyraldehyde | C₄H₈O | 72.11 | 1.2 | 1.2 | Flammable liquid, pungent odor[12][13] |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 1.5 | Moisture sensitive solid[14] |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | Solvent, bp: 83.5 °C[8] |

| Glacial Acetic Acid (optional) | CH₃COOH | 60.05 | 0.1 | 0.1 | Catalyst |

| Saturated NaHCO₃ (aq) | - | - | - | - | Quenching/Workup |

| Brine (Saturated NaCl aq) | - | - | - | - | Workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | Drying agent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | Extraction/Eluent |

| Hexanes | C₆H₁₄ | 86.18 | - | - | Eluent |

Recommended Equipment

-

Round-bottom flask (50 mL) with stir bar

-

Septum and nitrogen/argon inlet

-

Syringes and needles

-

Separatory funnel (125 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for N-butyl-4-aminoindazole synthesis.

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoindazole (133 mg, 1.0 mmol). Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

-

Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) via syringe. Stir the mixture until the solid is fully dissolved. Add butyraldehyde (108 µL, 1.2 mmol) dropwise. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

-

Causality Note: Pre-mixing the amine and aldehyde allows for the formation of the iminium ion intermediate before the introduction of the reducing agent, which is key to an efficient reaction.

-

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

-

Expertise Note: Adding STAB in portions helps to control any initial exotherm and ensures a smooth reaction. The reaction is typically mildly exothermic.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 30-50% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours. The product spot should be less polar than the starting 4-aminoindazole.

-

Workup and Extraction: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).[15]

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-butyl-4-aminoindazole.

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[16]

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive reducing agent (degraded by moisture).2. Poor quality starting materials.3. Insufficient reaction time. | 1. Use freshly opened or properly stored NaBH(OAc)₃. Ensure all glassware and solvents are anhydrous.2. Verify the purity of 4-aminoindazole and butyraldehyde.3. Allow the reaction to run longer (up to 24h), monitoring by TLC. |

| Incomplete Reaction | 1. Insufficient equivalents of aldehyde or reducing agent.2. Steric hindrance (less applicable here, but a general consideration). | 1. Ensure accurate measurement of reagents. A slight excess (1.2-1.5 eq) of both aldehyde and STAB is recommended.2. A small amount of acetic acid (0.1 eq) can be added to catalyze iminium formation, but is often not needed with aldehydes.[8] |

| Formation of Butanol Side Product | 1. Contamination of NaBH(OAc)₃ with NaBH₄.2. Reaction conditions are too harsh (not typical for STAB). | 1. Use high-purity STAB from a reputable supplier. STAB is selective for iminium ions over aldehydes.[5][11]2. Maintain the reaction at room temperature. |

| Difficult Purification | 1. Streaking on TLC column.2. Product is very polar. | 1. The basic amine product may interact strongly with acidic silica gel. Add 0.5-1% triethylamine (Et₃N) to the eluent to improve peak shape.2. If the product remains at the baseline, consider a more polar solvent system (e.g., with methanol), but be mindful of solubility. |

Safety Precautions

-

Butyraldehyde: Is a flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood.[12][13]

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Do not quench with water or acid directly. Always use a basic aqueous solution for quenching.[14]

-

1,2-Dichloroethane (DCE): Is a suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and work exclusively in a fume hood. Consider alternative solvents like tetrahydrofuran (THF) if possible, though reactions may be slower.[8]

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion